molecular formula C7H4F3NO5S B1609343 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-75-2

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol

Cat. No.: B1609343
CAS No.: 15183-75-2
M. Wt: 271.17 g/mol
InChI Key: YIKCQUUQMXHEEU-UHFFFAOYSA-N
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Description

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is a nitroaromatic compound featuring a phenol backbone substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position. This combination of electron-withdrawing groups confers high acidity, thermal stability, and reactivity, making it valuable in organic synthesis, agrochemicals, and pharmaceutical intermediates . Its structural uniqueness lies in the synergistic effects of the nitro and sulfonyl groups, which enhance electrophilic substitution resistance and solubility in polar solvents .

Properties

IUPAC Name

2-nitro-4-(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKCQUUQMXHEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407675
Record name 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15183-75-2
Record name 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol typically involves the nitration of 4-[(trifluoromethyl)sulfonyl]phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is used in scientific research as a building block for synthesizing complex molecules and as a reagent in organic reactions. Its unique functional groups make it useful for studying enzyme interactions and protein modifications in biology. It is also used to produce specialty chemicals and materials with unique properties in industry.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols and electrophiles like alkyl halides.
  • Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
  • Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives, using oxidizing agents like potassium permanganate or chromium trioxide.

The products of these reactions depend on the specific reagents and conditions used, yielding various substituted phenols or amino derivatives.

Other Applications

2-Nitro-4-(trifluoromethyl)phenol is also used in the following applications:

  • Pesticide Development: It is a key intermediate in synthesizing agrochemicals, like herbicides and fungicides, for enhancing crop protection .
  • Pharmaceutical Research: It helps in creating drugs with anti-inflammatory and analgesic properties .
  • Material Science: It is used in coatings and polymers to enhance durability and resistance to environmental factors .
  • Analytical Chemistry: It serves as a reference material for accurate quantification of similar compounds in complex mixtures .
  • Environmental Studies: It is studied for its environmental impact, assessing the degradation of pollutants and their behavior in ecosystems .

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The trifluoromethyl and sulfonyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

2-Nitro-4-(trifluoromethyl)phenol

  • Structure: Lacks the sulfonyl (-SO₂-) bridge, with a trifluoromethyl (-CF₃) group directly attached to the phenol ring at the 4-position.
  • Properties : Reduced acidity (pKa ~7–8) compared to the sulfonyl derivative due to weaker electron withdrawal. Lower molecular weight (223.11 g/mol) and higher volatility .
  • Applications : Intermediate in pesticide degradation (e.g.,啶氧菌酯 degradation by Rhodopseudomonas palustris PID-1) .

3-Nitro-5-(trifluoromethyl)phenol

  • Structure : Nitro and trifluoromethyl groups at meta positions (3 and 5).
  • Properties : Lower symmetry reduces crystallinity, impacting purification. Moderately acidic (pKa ~8–9) .
  • Applications: Limited commercial availability; primarily used in niche synthetic routes.

4-(Methylsulfonyl)-2-nitrophenol

  • Structure : Methylsulfonyl (-SO₂CH₃) replaces trifluoromethylsulfonyl.
  • Properties : Lower electron-withdrawing capacity (molecular weight 217.20 g/mol) and reduced thermal stability (decomposes at ~150°C vs. >200°C for trifluoromethyl analog) .
  • Applications : Lab-scale reagent for sulfonation studies.

Functional Group Modifications

2-Nitro-4-(trifluoromethoxy)phenol

  • Structure : Trifluoromethoxy (-OCF₃) instead of trifluoromethylsulfonyl.
  • Properties : Reduced acidity (pKa ~9–10) due to weaker electron withdrawal. Higher lipophilicity (logP ~2.5) .
  • Applications : Agrochemical precursors.

2-Nitro-4-(trifluoromethyl)benzoic Acid

  • Structure: Carboxylic acid (-COOH) replaces phenol.
  • Properties : Stronger acidity (pKa ~1–2) and higher solubility in aqueous bases. Molecular weight: 259.14 g/mol .
  • Applications : Pharmaceutical intermediates (e.g., kinase inhibitors).

Sulfonamide Derivatives

N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide

  • Structure : Methanesulfonamide (-NHSO₂CH₃) appended to the aromatic ring.
  • Properties : Enhanced hydrolytic stability (resistant to acidic cleavage). Molecular weight: 284.21 g/mol .
  • Applications : Protease inhibitor scaffolds.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents pKa Key Applications
This compound 287.18 -NO₂ (2), -SO₂CF₃ (4) ~5–6 Agrochemicals, synthesis
2-Nitro-4-(trifluoromethyl)phenol 223.11 -NO₂ (2), -CF₃ (4) ~7–8 Pesticide degradation
4-(Methylsulfonyl)-2-nitrophenol 217.20 -NO₂ (2), -SO₂CH₃ (4) ~6–7 Lab-scale sulfonation studies
2-Nitro-4-(trifluoromethoxy)phenol 237.11 -NO₂ (2), -OCF₃ (4) ~9–10 Agrochemical precursors
2-Nitro-4-(trifluoromethyl)benzoic Acid 259.14 -NO₂ (2), -CF₃ (4), -COOH ~1–2 Pharmaceutical intermediates

Biological Activity

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (TFNP) is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TFNP, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

TFNP is characterized by its molecular formula C7H4F3NO5SC_7H_4F_3NO_5S and a molecular weight of approximately 271.17 g/mol. The compound features a nitro group and a trifluoromethylsulfonyl group attached to a phenolic structure, contributing to its distinct electronic properties which enhance its reactivity and biological interactions.

The specific mechanisms of action for TFNP are not fully elucidated; however, studies suggest that it may interact with various biological targets such as enzymes and receptors. This interaction could lead to the inhibition or modulation of their activity, which is critical for its potential therapeutic effects.

Antibacterial Properties

Research indicates that TFNP exhibits significant antibacterial activity. In a study involving various derivatives, compounds similar to TFNP demonstrated minimum inhibitory concentrations (MICs) against bacterial strains such as Escherichia coli and Bacillus mycoides. For instance, derivatives showed MIC values as low as 4.88 µg/mL against C. albicans .

Anticancer Activity

TFNP has also been evaluated for its anticancer properties. In vitro studies tested against several human cancer cell lines (A549, HCT116, PC3, A431, HePG2) revealed promising results. Notably, certain derivatives exhibited IC50 values lower than those of Doxorubicin, a standard chemotherapeutic agent. For example:

  • Compound 7: IC50 = 44.4 µM against PACA2
  • Compound 8: IC50 = 22.4 µM against PACA2
  • Compound 9: IC50 values ranged from 12.4 to 17.8 µM against multiple cancer cell lines .

Comparative Analysis

The following table compares TFNP with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesAntibacterial Activity (MIC)Anticancer Activity (IC50)
TFNPNitro and trifluoromethylsulfonylSignificantPromising
2-Nitro-4-(trifluoromethyl)phenolNitro and trifluoromethylModerateModerate
2-Nitro-4-(sulfonyl)phenolNitro and sulfonylLowLow

This comparison highlights TFNP's superior antibacterial and anticancer activities compared to its analogs, emphasizing its potential as a lead compound in drug development.

Case Studies

  • Antibacterial Study : A series of urea derivatives containing sulfonyl groups were synthesized and tested for their antibacterial properties. The study found that derivatives closely related to TFNP displayed enhanced antibacterial activity against resistant strains of bacteria, showcasing the importance of the trifluoromethyl group in increasing efficacy .
  • Cancer Cell Line Study : In another study focusing on anticancer effects, TFNP derivatives were shown to significantly down-regulate key oncogenes such as EGFR and KRAS in A549 cells while affecting TP53 in HCT116 cells. These findings suggest that TFNP may influence multiple signaling pathways involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol, and what methodological considerations are critical for optimizing yield and purity?

Answer: The synthesis typically involves sequential functionalization of the phenol ring. Key steps include:

  • Nitration : Introducing the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Sulfonation : Introducing the trifluoromethylsulfonyl group via electrophilic substitution, often requiring anhydrous conditions and catalysts like AlCl₃.
  • Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >99% purity .

Q. Critical Considerations :

  • Monitor reaction temperatures to prevent decomposition of the nitro or sulfonyl groups.
  • Use inert atmospheres (N₂/Ar) during sulfonation to avoid hydrolysis of intermediates.

Q. How should researchers handle and store this compound to minimize decomposition risks?

Answer:

  • Storage : Keep in amber glass containers at 2–8°C under desiccated conditions (silica gel) to prevent moisture absorption and thermal degradation.
  • Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in fume hoods with local exhaust ventilation to avoid inhalation of toxic decomposition products (e.g., HF, NOₓ) .
  • Thermal Stability : Avoid temperatures >100°C; decomposition occurs at 119–120°C, releasing hazardous gases like CO and halogenated compounds .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify aromatic proton environments and substituent positions (e.g., nitro vs. sulfonyl groups).
    • FT-IR : Confirm functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹, S=O vibrations at ~1350 cm⁻¹).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₄F₃NO₅S) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer: The -SO₂CF₃ group strongly deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. Compared to -NO₂ or -Cl substituents:

  • Reactivity : Reduces NAS rates due to decreased electron density.
  • Regioselectivity : Competes with the nitro group for directing effects; computational modeling (DFT) can predict dominant reaction pathways.
  • Experimental Design : Use kinetic studies with varying substituents (e.g., comparing -SO₂CF₃ vs. -CF₃ analogs) to isolate electronic effects .

Q. What strategies can resolve contradictions in reported melting points or spectral data across literature sources?

Answer:

  • Reproducibility Checks : Re-synthesize the compound using documented protocols and compare melting points (e.g., 119–120°C vs. vendor-reported ranges).
  • Variable Control : Standardize drying methods (vacuum desiccation vs. ambient drying) and solvent purity in recrystallization.
  • Advanced Characterization : Use single-crystal X-ray diffraction to unambiguously confirm structure and intermolecular interactions affecting thermal properties .

Q. What computational chemistry approaches are suitable for modeling the compound's acid dissociation behavior?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa. The -SO₂CF₃ group lowers pKa (predicted ~6.48 ) compared to unsubstituted phenol (~9.95).
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water) to refine predictions.
  • Validation : Compare with experimental potentiometric titrations in buffered aqueous solutions.

Q. How can researchers design experiments to investigate the compound's hydrogen-bonding capacity in supramolecular assemblies?

Answer:

  • Cocrystallization Studies : Combine with hydrogen-bond acceptors (e.g., pyridine derivatives) and analyze via X-ray crystallography.
  • Thermodynamic Analysis : Measure association constants (Ka) via UV-Vis titration in non-polar solvents (e.g., chloroform).
  • Competitive Assays : Compare binding affinity against analogs lacking -OH or -SO₂CF₃ groups to isolate contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
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2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol

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